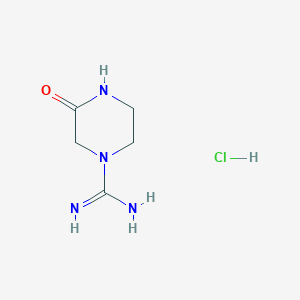

3-Oxopiperazine-1-carboximidamide hydrochloride

Beschreibung

BenchChem offers high-quality 3-Oxopiperazine-1-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxopiperazine-1-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-oxopiperazine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDUFEWPGPGTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Difference between 3-oxopiperazine and 2-oxopiperazine derivatives

The following technical guide details the structural, synthetic, and pharmacological distinctions between 2-oxopiperazine and 3-oxopiperazine derivatives.

Structural Logic, Synthetic Pathways, and Pharmacophore Design

Executive Summary: The Nomenclature Paradox

In strict IUPAC nomenclature, piperazin-2-one and piperazin-3-one are identical tautomers due to the symmetry of the unsubstituted ring. The distinction—and the critical importance for drug design—arises only when the ring is substituted , particularly at the nitrogen atoms.

-

2-Oxopiperazine Derivatives: Typically refer to scaffolds where the primary substituent (R) is attached to the amide nitrogen (N1) . The carbonyl is adjacent to the functionalized nitrogen (

). -

3-Oxopiperazine Derivatives: Typically refer to scaffolds where the primary substituent (R) is attached to the amine nitrogen (N4) , or where the carbonyl is positioned at C3 relative to a specific chiral center at C2. In many contexts, "1-substituted-3-oxopiperazine" is a regioisomer of "1-substituted-2-oxopiperazine."

Implication: This regiochemistry dictates the vector orientation of side chains, determining whether the scaffold mimics a

Structural & Electronic Analysis

The core difference lies in the electronic environment of the functionalized nitrogen.

Electronic Distribution

| Feature | 2-Oxopiperazine (N1-Substituted) | 3-Oxopiperazine (N4-Substituted) |

| Nitrogen Character | N1 is Amidic: Non-basic, planar ( | N4 is Aminic: Basic ( |

| Carbonyl Position | Proximal to substituent (Alpha). | Distal to substituent (Beta). |

| H-Bonding | N1 is an H-bond acceptor (via C=O) but not a donor (if substituted). | N4 is a proton acceptor (amine) and donor (if H is present). |

| Metabolic Stability | High (Amide bond is stable). | Moderate (Amine is susceptible to N-oxidation or glucuronidation). |

Visualization of Regioisomerism

The following diagram illustrates the structural divergence when a generic substituent (R) is introduced.

Figure 1: Divergent synthesis pathways lead to distinct regioisomers. Direct alkylation favors the "3-oxo" (N4-substituted) product due to the basicity of the amine nitrogen.

Synthetic Methodologies

Researchers must choose the synthetic route based on the desired regioisomer. You cannot easily interconvert them once the ring is formed.

Synthesis of 3-Oxopiperazine Derivatives (N4-Functionalized)

This is the kinetically favored route from the parent piperazin-2-one.

-

Mechanism: The distal nitrogen (N4) is a secondary amine and acts as a nucleophile. The amide nitrogen (N1) is deactivated by resonance.

-

Protocol (Direct Alkylation):

-

Dissolve piperazin-2-one in DCM or DMF.

-

Add 1.1 eq of Electrophile (e.g., Alkyl Halide, Boc-anhydride).

-

Add mild base (Et3N or K2CO3).

-

Result: Exclusive formation of the 4-substituted-piperazin-2-one (often named 1-substituted-3-oxopiperazine in literature relative to the substituent).

-

Synthesis of 2-Oxopiperazine Derivatives (N1-Functionalized)

This requires "Reverse Engineering" the ring or protecting N4.

-

Route A: Cyclization (The Jocic Reaction Variant)

-

React an N-substituted-1,2-diamine with a glyoxal equivalent or chloroacetyl chloride.

-

Advantage:[1] Allows installation of chiral centers at C3 via amino acid precursors.

-

-

Route B: Protection-Deprotection

-

Protect N4 (e.g., with Cbz or Benzyl).

-

Deprotonate N1 (requires strong base: NaH or LiHMDS, pKa ~17).

-

Alkylate N1 with R-X.

-

Deprotect N4.

-

Synthetic Decision Matrix

Figure 2: Synthetic workflow for regioisomer selection.

Medicinal Chemistry & SAR Applications

The choice between 2-oxo and 3-oxo derivatives is usually driven by the need to mimic specific peptide secondary structures.

Peptidomimetics: The "Turn" Mimicry

-

2-Oxopiperazines (N1-Substituted):

-

Act as Type I

-turn mimetics . -

The planar amide bond at N1 restricts rotation, forcing the substituent R into a specific vector that mimics the

residue of a peptide turn. -

Application: Opioid receptor agonists, where the spatial arrangement of the aromatic ring (R) is critical.

-

-

3-Oxopiperazines (N4-Substituted):

-

Act as

-turn mimetics or extended chain mimics. -

The basic nitrogen (N4) retains tetrahedral geometry (unless acylated), allowing for a "kink" in the backbone different from the planar amide.

-

Application:Farnesyltransferase Inhibitors (FTIs) . The N4 position is often substituted with a bulky group (e.g., cyanobenzyl) to occupy a hydrophobic pocket, while the carbonyl interacts with the zinc ion or backbone H-bonds.

-

Case Study: Factor Xa Inhibitors

In the development of anticoagulant Factor Xa inhibitors, the 2-oxopiperazine scaffold is frequently used as a neutral, polar core to link two hydrophobic aryl groups.

-

Design Choice: The 2-oxo regioisomer is preferred because the N1-amide is metabolically stable and does not introduce a basic center that could lead to hERG channel liability (a common issue with basic amines in 3-oxo derivatives).

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 4-Benzyl-piperazin-2-one (A "3-oxo" derivative relative to the benzyl group).

-

Reagents: Piperazin-2-one (1.0 g, 10 mmol), Benzyl Bromide (1.71 g, 10 mmol), Triethylamine (1.5 mL), Dichloromethane (DCM, 20 mL).

-

Procedure:

-

Suspend piperazin-2-one in anhydrous DCM under

atmosphere. -

Add Triethylamine and cool to

. -

Add Benzyl Bromide dropwise over 15 minutes. Note: Slow addition prevents bis-alkylation.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check TLC (MeOH/DCM 1:9). The product will be less polar than the starting material but more polar than the bis-alkylated byproduct.

-

Workup: Wash with sat.

, then Brine.[2] Dry over -

Purification: Flash chromatography (EtOAc/Hexane gradient).

-

-

Validation:

-

1H NMR (CDCl3): Look for the singlet at

ppm (benzylic

-

References

-

Bouvier, B. et al. (2016). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry. Link

-

Micklatcher, C. et al. (2012). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry. Link

-

Herrero, S. et al. (2002).[3] "2-Oxopiperazine-Based

-Turn Conformationally Constrained Peptides." Journal of Organic Chemistry. Link -

Stahl, S. S. et al. (2012).[4] "Palladium-Catalyzed Cyclization for Modular Synthesis of Highly Substituted Piperazines." Organic Letters. Link

-

Boc Sciences. "2-Oxopiperazine Derivatives in Drug Discovery."

Sources

An In-depth Technical Guide to 3-Oxo-1-piperazinecarboximidamide: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 3-Oxo-1-piperazinecarboximidamide, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical identity, propose a robust synthetic pathway, and explore its potential biological significance, drawing upon established principles and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical entity is fundamental to scientific communication. This section provides the definitive nomenclature and structural details for 3-Oxo-1-piperazinecarboximidamide.

IUPAC Name and Synonyms

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-oxopiperazine-1-carboximidamide .[1][2][3] The nomenclature is derived from the parent heterocycle, piperazine, with a ketone functional group at the 3-position and a carboximidamide group at the 1-position.

An alternative and acceptable synonym is 3-oxopiperazine-1-carboxamidine .[4] The hydrochloride salt of this compound is identified by the CAS number 1515923-03-1.[5]

Chemical Structure and Properties

The chemical structure of 3-Oxo-1-piperazinecarboximidamide combines a lactam (a cyclic amide) within a piperazine ring and a guanidinium-like functional group. This unique combination of a rigid heterocyclic core and a basic, hydrogen-bond-donating group suggests its potential for specific interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₄O | Derived |

| Molecular Weight | 142.16 g/mol | Calculated |

| CAS Number (HCl salt) | 1515923-03-1 | [5] |

| Topological Polar Surface Area (TPSA) | 82.21 Ų (for HCl salt) | [5] |

| Hydrogen Bond Donors | 3 (for HCl salt) | [5] |

| Hydrogen Bond Acceptors | 2 (for HCl salt) | [5] |

| SMILES (HCl salt) | N=C(N1CC(NCC1)=O)N.[H]Cl | [5] |

Proposed Synthesis of 3-Oxo-1-piperazinecarboximidamide

Synthetic Strategy Overview

The overall synthetic strategy is outlined below. This approach begins with the synthesis of the piperazin-2-one core, a common scaffold in medicinal chemistry.[6][7][8] The secondary amine of the piperazin-2-one is then subjected to a guanidinylation reaction to yield the final product.

Caption: Proposed two-step synthetic workflow for 3-Oxo-1-piperazinecarboximidamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Oxopiperazine (Piperazin-2-one)

The synthesis of the 3-oxopiperazine core can be achieved through various reported methods. One common approach involves the cyclization of an N-protected ethylenediamine derivative with an appropriate C2-synthon. A straightforward method adapted from the literature is the reaction of ethylenediamine with an α-haloacetyl halide, followed by base-mediated cyclization.

Materials:

-

Ethylenediamine

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Acylation: Dissolve ethylenediamine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add a solution of chloroacetyl chloride (1.0 eq) in DCM dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(2-aminoethyl)-2-chloroacetamide intermediate.

-

Cyclization: Dissolve the intermediate in methanol. Add a solution of sodium hydroxide (1.1 eq) in methanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture and neutralize with hydrochloric acid. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-oxopiperazine.

Step 2: Guanidinylation of 3-Oxopiperazine

The introduction of the carboximidamide group onto the N-1 position of the piperazin-2-one ring can be accomplished through a guanidinylation reaction. The use of cyanogen bromide is a classic method, although caution is advised due to its high toxicity.[9][10][11][12][13] A safer and more modern alternative involves the use of a protected guanidinylating reagent such as N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent).[14]

Materials:

-

3-Oxopiperazine

-

N,N'-di-Boc-N"-triflylguanidine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Guanidinylation: To a solution of 3-oxopiperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM, add N,N'-di-Boc-N"-triflylguanidine (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N,N'-di-Boc-protected product can be purified by flash chromatography.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (10-20 eq). Stir the mixture at room temperature for 1-2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation to afford 3-Oxo-1-piperazinecarboximidamide as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.

Potential Applications in Medicinal Chemistry

The structural features of 3-Oxo-1-piperazinecarboximidamide suggest its utility as a versatile scaffold in the design of novel therapeutic agents. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including anticancer, antimicrobial, and antipsychotic properties.[15][16][17]

The Role of the Piperazine Moiety

The piperazine ring system offers several advantages in drug design:

-

Structural Rigidity: The six-membered ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.[16]

-

Improved Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing water solubility and oral bioavailability.[16]

-

Versatile Substitution Patterns: The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the exploration of a wide chemical space to optimize pharmacological properties.[18]

The Significance of the Carboximidamide Group

The carboximidamide (amidine) functional group is a bioisostere of a carboxylic acid and can act as a strong hydrogen bond donor. Its basic nature can facilitate interactions with acidic residues in protein binding pockets. The incorporation of a carboximidamide moiety has been shown to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[19] Furthermore, this group is present in a number of biologically active compounds with antimicrobial and anti-inflammatory activities.[19][20]

Potential Therapeutic Areas

Given the pharmacological importance of both the piperazine and carboximidamide moieties, 3-Oxo-1-piperazinecarboximidamide could serve as a key intermediate for the synthesis of novel compounds targeting a range of diseases:

-

Oncology: The piperazine scaffold is a component of several kinase inhibitors, such as imatinib.[15]

-

Infectious Diseases: Piperazine derivatives have demonstrated antibacterial, antifungal, and antiparasitic activities.[17][21]

-

Central Nervous System (CNS) Disorders: The ability of piperazine-containing compounds to interact with various receptors in the CNS has led to their use as antipsychotics and antidepressants.[15]

-

Inflammatory Diseases: The carboximidamide group has been incorporated into molecules with potent anti-inflammatory effects.[19]

Caption: Logical relationship between the core structure and its potential therapeutic applications.

Conclusion

3-Oxo-1-piperazinecarboximidamide represents a promising yet underexplored chemical entity. Its synthesis is achievable through established chemical transformations, and its unique structural features make it an attractive starting point for the development of new chemical libraries for high-throughput screening. The combination of the privileged piperazine scaffold with the pharmacologically relevant carboximidamide group suggests a high potential for the discovery of novel drug candidates across multiple therapeutic areas. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. 2026.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines. Benchchem.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Guanidinyl

- IUPAC Provisional Recommend

- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. 2023.

- Guanidine synthesis by guanyl

- Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent.

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.

- IUPAC Gold Book - carboxamidines. IUPAC.

- The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. 2025.

- Nomenclature of Organic Chemistry: IUPAC Recommend

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Semantic Scholar. 2025.

- Table 5 Suffixes and prefixes for some important characteristic groups in substitutive nomencl

- Piperazin-2-one. PubChem.

- Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. PMC.

- What are the IUPAC names for singly- and doubly-proton

- Derivatized Oxopiperazine Rings

- 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof.

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Deriv

- What are the IUPAC names for singly- and doubly-proton

- Nomenclature of Organic Chemistry.

- Piperazine. Wikipedia.

- 2-Piperazinone, 4-(2-(4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl)acetyl)-, (R). PubChem.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ

- Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. RSC Publishing. 2025.

- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. 2020.

- Synthesis of N-acyl carbazoles, phenoxazines and acridines

- Cyanogen bromide (CNBr).

- A Simple Synthesis of N-Alkylpiperazines.

- The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a.

- cyanogen bromide. Organic Syntheses Procedure.

- Cyanogen bromide. Wikipedia.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

- Spicing things up with Cyanogen Bromide… New Reactions.

- Synthesis of 1,3-oxazines based on piperazine.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. acdlabs.com [acdlabs.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. davidpublisher.com [davidpublisher.com]

- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 8. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 13. newreactions.wordpress.com [newreactions.wordpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05150A [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

The 3-Oxopiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of diverse, biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 3-oxopiperazine core, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, has cemented its status as one such privileged scaffold.[1][2] Its prevalence in a wide array of pharmacologically active agents stems from a unique combination of structural and chemical properties.

The 3-oxopiperazine moiety provides a rigid, yet three-dimensional, framework that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of pharmacophoric groups. This conformational constraint is crucial for achieving high-affinity binding to biological targets.[2][3] Furthermore, the presence of two nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[4] This guide will provide a comprehensive overview of the 3-oxopiperazine scaffold, from its synthesis to its diverse applications in drug discovery, with a focus on the underlying principles that govern its biological activity.

Synthetic Strategies: Building the 3-Oxopiperazine Core

The versatility of the 3-oxopiperazine scaffold is, in part, due to the numerous synthetic routes available for its construction and subsequent derivatization. These methods range from classical cyclization reactions to modern solid-phase synthesis techniques, enabling the creation of diverse compound libraries for high-throughput screening.

General Synthetic Approaches

One common strategy for the synthesis of 3-oxopiperazine derivatives involves the cyclization of a diamine precursor with a suitable dicarbonyl equivalent. For instance, the reaction of an N-substituted ethylenediamine with an α-halo-α,β-unsaturated ester can yield the corresponding 3-oxopiperazine.[5] Another approach involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid derivative.

A particularly efficient method for the enantioselective synthesis of 3-substituted 2-oxopiperazines involves the diastereoselective alkylation of an N-(hydroxyalkyl)-2-oxopiperazine. This method, which can be performed in a few steps from a commercially available amino acid, allows for the introduction of a wide variety of substituents at the 3-position with high stereocontrol.[3]

Experimental Protocol: Enantioselective Synthesis of 3-Substituted 2-Oxopiperazines [3]

-

Preparation of N-(hydroxyalkyl)-2-oxopiperazine:

-

Start with a commercially available amino acid methyl ester (e.g., methyl L-leucinate).

-

React the amino ester with an appropriate bifunctional reagent, such as chloroacetyl chloride, to form an intermediate that can be cyclized to the 2-oxopiperazine ring.

-

Introduce a chiral auxiliary, such as a hydroxyalkyl group, onto one of the nitrogen atoms. This is typically achieved through reductive amination with an appropriate aldehyde.

-

-

Diastereoselective Alkylation:

-

Deprotonate the α-carbon of the 2-oxopiperazine ring using a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C).

-

Add an alkyl halide (e.g., benzyl bromide) to the reaction mixture. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.

-

-

Oxidation and Further Derivatization:

-

Oxidize the hydroxyl group of the chiral auxiliary to a carboxylic acid.

-

The resulting acid can be esterified or coupled with an amine to generate a variety of tripeptide analogues.

-

The second nitrogen of the piperazine ring can be deprotected and acylated to introduce further diversity.

-

Solid-Phase Synthesis

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of 3-oxopiperazine-containing peptidomimetics.[6] In this approach, an amino acid is attached to a solid support (resin), and the 3-oxopiperazine scaffold is built up in a stepwise manner. This allows for the easy purification of intermediates and the automation of the synthesis process.

Diagram: General Solid-Phase Synthesis of 3-Oxopiperazine Peptidomimetics

Caption: A simplified workflow for the solid-phase synthesis of 3-oxopiperazine peptidomimetics.

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities

The 3-oxopiperazine scaffold has been incorporated into a wide range of compounds with diverse biological activities, highlighting its versatility in drug design.

Anticancer Agents

Many 3-oxopiperazine derivatives have demonstrated potent anticancer activity.[1] The scaffold can be decorated with various substituents that interact with key targets in cancer cells, such as kinases and protein-protein interaction interfaces. For example, the incorporation of a piperazine moiety into certain s-triazine derivatives has been shown to enhance their tumor cell growth inhibition.[1]

| Compound Class | Target/Mechanism | Representative IC50 Values | Reference(s) |

| s-Triazine Derivatives | Inhibition of tumor cell growth | Varies with cell line and substitution | [1] |

| Thieno-pyrimidine Derivatives | VEGFR3 inhibitors | IC50 values in the nanomolar range | [7] |

| Piperazine-bearing fluoro-benzoxazolones | Melatonin receptor (MT1/MT2) ligands | Improved binding affinity over melatonin | [8] |

Central Nervous System (CNS) Agents

The 3-oxopiperazine scaffold is also prevalent in compounds targeting the CNS.[9] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable template for the development of drugs for neurological and psychiatric disorders. For instance, certain 3-oxopiperazine derivatives have been investigated as treatments for pain and epilepsy, acting as modulators of sodium and/or calcium channels.[10]

One notable example is 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), which has shown antidepressant-like effects.[11] Studies have indicated that its mechanism of action involves the phosphorylation of histone deacetylase 5 (HDAC5), leading to the attenuation of HDAC5-mediated repression of Bdnf transcription in the hippocampus.[11]

Diagram: Proposed Mechanism of Action for CPP

Caption: The proposed mechanism of CPP's antidepressant action via HDAC5 phosphorylation.[11]

Peptidomimetics and Helix Mimetics

The conformationally constrained nature of the 3-oxopiperazine scaffold makes it an excellent template for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.[12] By incorporating 3-oxopiperazine units into peptide sequences, researchers can create molecules with enhanced stability towards proteolytic degradation and improved pharmacokinetic properties.[2]

Furthermore, oligomers of 3-oxopiperazines have been designed to mimic one face of an α-helix, a common secondary structure motif involved in protein-protein interactions.[2] These "helix mimetics" can disrupt these interactions, which are often implicated in disease, offering a promising strategy for the development of novel therapeutics.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 3-oxopiperazine derivatives can be finely tuned by modifying the substituents at various positions on the scaffold. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.

For example, in a series of thieno-pyrimidine derivatives designed as triple-negative breast cancer inhibitors, 3D-QSAR analysis revealed the key structural features required for biological activity.[7] The study highlighted the importance of a piperazine moiety and specific substitutions on the aromatic rings for optimal inhibition.[7] Similarly, in the development of CNS agents, modifications to the substituents on the 3-oxopiperazine ring can significantly impact a compound's affinity for different receptors and transporters.[13]

SAR studies on tetramethylpyrazine (TMP) derivatives, which share the pyrazine core, have shown that the addition of a piperazine linker can introduce antiplatelet activity or PPARγ agonism, depending on the attached functional groups.[14] This demonstrates the power of using the piperazine (and by extension, the 3-oxopiperazine) scaffold as a versatile linker to introduce new pharmacological properties.

Conclusion and Future Directions

The 3-oxopiperazine scaffold has proven to be a remarkably versatile and valuable tool in medicinal chemistry. Its unique structural and chemical properties have enabled the development of a wide range of biologically active compounds targeting diverse therapeutic areas. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern its biological effects, will undoubtedly lead to the discovery of new and improved drugs based on this privileged scaffold. As our ability to rationally design molecules with specific pharmacological profiles continues to advance, the 3-oxopiperazine core is poised to remain at the forefront of drug discovery for years to come.

References

- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.

- US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google P

- ResearchGate. (n.d.).

- Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (n.d.).

- Exploring s-triazine derivatives as anticancer agents. (2026, February 11).

- Pohlmann, A. R., Schanen, V., Guillaume, D., & Husson, H.-P. (1997). Efficient Synthesis of Conformationally Constrained Peptidomimetics Containing 2-Oxopiperazines. The Journal of Organic Chemistry, 62(7), 2095-2098.

- Park, M. H., Choi, M., Kim, Y.-S., & Son, H. (2018). The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5. BMB Reports, 51(10), 517-522.

- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity - PMC. (n.d.).

- Lee, C.-H., Chen, Y.-F., & Chen, C.-C. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 27(22), 7984.

- ResearchGate. (n.d.). (PDF)

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.

- Kanan, S. M., & Al-Tel, T. H. (2021).

- Synthesis and Characterizations of New 1,3-Oxazine Deriv

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (n.d.).

- DESIGNING PEPTIDOMIMETICS - UPCommons. (n.d.).

- ResearchGate. (n.d.). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues | Request PDF.

- The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (2019, December 31).

- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV

- ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for 1...

- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - Research Collection. (2024, February 23).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).

-

Synthesis and Biological Activities of[8][12]-Oxazine Derivatives - Der Pharma Chemica. (2026, February 25).

- Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.

- From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - Frontiers. (2025, August 20).

- Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A System

- Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes - PubMed. (2018, September 15).

- Quarterly Drug Pipeline: January 2025 - Prime Therapeutics - Portal. (2025, January 30).

- Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons - PubMed. (2018, March 15).

- From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC. (2025, August 21).

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC. (n.d.).

Sources

- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]

- 11. The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]

- 13. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

Guanidine-like building blocks for drug discovery

The Guanidinium Motif: Engineering Physicochemical Precision in Drug Discovery[1]

Executive Summary

The guanidine moiety represents a high-stakes wager in medicinal chemistry. Its ability to form bidentate hydrogen bonds and strong electrostatic interactions (salt bridges) makes it a "super-binder" for anionic targets like aspartate/glutamate residues in GPCRs, kinases, and proteases. However, this potency comes with a "Guanidine Tax": high basicity (

Part 1: The Physicochemical Engine

The Y-Aromaticity and Resonance

The guanidinium cation (

-

Basicity: The conjugate acid has a

of 13.6, meaning it remains protonated across the entire physiological pH range. -

Planarity: The

hybridization forces a planar geometry, critical for insertion into narrow enzyme active sites (e.g., Neuraminidase).

The "Arginine Magic" (Bidentate Interactions)

Unlike primary amines (ammonium ions), which form point-charge interactions, the guanidinium group acts as a bidentate anchor . It can simultaneously donate two hydrogen bonds to a single carboxylate group (e.g., Asp or Glu side chains) or phosphate groups (in DNA/RNA). This geometrical complementarity creates an interaction energy of ~ -5 to -10 kcal/mol, significantly stronger than a simple lysine-carboxylate bridge.

Figure 1: The causal link between resonance stabilization and the unique binding capability of the guanidinium cation.

Part 2: Strategic Bioisosterism (Overcoming the "Tax")

To mitigate the bioavailability issues caused by the high polarity of the guanidine group, medicinal chemists employ specific bioisosteric strategies.

Acylguanidines: Modulating

Attaching an electron-withdrawing carbonyl group adjacent to the guanidine nitrogen creates an acylguanidine .

-

Effect: Reduces the

from ~13.6 to ~8.0–9.0. -

Result: A significant fraction of the molecule exists in the neutral form at physiological pH (7.4), facilitating passive diffusion through lipid bilayers while retaining H-bonding capability in the active site.

-

Example: Amiloride (Diuretic) and Cariporide (NHE-1 inhibitor).

Cyclic Guanidines

Constraining the guanidine into a ring (e.g., 2-aminoimidazoline) reduces conformational entropy loss upon binding.

-

Effect: Increases lipophilicity compared to acyclic analogs.

-

Example: Clonidine (

-adrenergic agonist).

Comparison of Properties

| Moiety | Structure | Approx | H-Bond Donors | Membrane Permeability |

| Guanidine | 13.6 | 5 | Low (0% Neutral at pH 7.4) | |

| Acylguanidine | 8.0 - 9.0 | 4 | Moderate (~10% Neutral at pH 7.4) | |

| Cyanoguanidine | -0.4 | 4 | High (Neutral) | |

| Biguanide | 11.5 | 6 | Low (Active Transport req.) |

Part 3: Synthetic Strategies & Reagents[2][3][4][5][6][7]

The direct reaction of amines with cyanamide is often harsh. Modern drug discovery relies on "Guanylating Agents" that operate under mild conditions to preserve chiral centers and sensitive functional groups.

The Gold Standard: Goodman's Reagent

Reagent:

-

Mechanism: The pyrazole acts as a good leaving group. The Boc (tert-butyloxycarbonyl) groups protect the guanidine nitrogens, increasing lipophilicity for purification and preventing side reactions.

-

Utility: Converts primary/secondary amines to protected guanidines in high yield.

S-Methylisothioureas

Reagent:

-

Mechanism: Nucleophilic attack by the amine displaces methanethiol (MeSH).

-

Note: Requires a heavy metal scavenger (HgCl2 or Ag+) often to drive the reaction to completion, which can be a liability in GMP settings.

Figure 2: Standard workflow for introducing a guanidine moiety using protected reagents.

Part 4: Experimental Protocol

Objective: Synthesis of a Mono-substituted Guanidine via Di-Boc-Pyrazole Carboxamidine. Context: This protocol is preferred for late-stage functionalization of drug scaffolds due to its mild conditions.

Materials

-

Substrate: Primary amine scaffold (1.0 equiv).

-

Reagent:

-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv). -

Base: Diisopropylethylamine (DIPEA) (1.1 equiv).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Deprotection: Trifluoroacetic acid (TFA).

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).

-

Add DIPEA to neutralize the amine salt if starting from a hydrochloride.

-

Add

-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.

-

-

Incubation:

-

Stir at room temperature (20–25°C) for 4–16 hours.

-

Monitoring: Check via TLC or LC-MS. The pyrazole byproduct is often visible.

-

-

Workup (Self-Validating Step):

-

The Boc-protected guanidine is non-polar. Wash the organic layer with 5% citric acid (removes unreacted amine) and 5% NaHCO3 (removes pyrazole byproduct).

-

Dry over Na2SO4 and concentrate.

-

-

Deprotection:

-

Dissolve the crude intermediate in DCM/TFA (1:1 ratio).

-

Stir for 1–2 hours.

-

Remove volatiles under reduced pressure.

-

Purification: Precipitate the salt using cold diethyl ether or purify via reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

-

Part 5: Case Study - Zanamivir (Relenza)

The design of Zanamivir illustrates the necessity of the guanidine group.

-

Target: Influenza Neuraminidase.

-

Precursor: The amine analog (4-amino-Neu5Ac2en) had low affinity.

-

Modification: Replacement of the amine with a guanidine group.[2][3]

-

Mechanism: The guanidine forms a lateral salt bridge with conserved Glutamate residues (Glu 119, Glu 227) in the active site.

-

Outcome: Affinity increased by 100-fold, creating a viable drug where the amine failed [1].

References

-

Structure-based inhibitors of influenza viral neuraminidase. Source: von Itzstein, M. et al. Nature 363, 418–423 (1993). URL:[Link]

-

Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands. Source: Keller, M. et al. Journal of Medicinal Chemistry 51, 8168–8172 (2008). URL:[Link]

-

Amidinohydrazones as guanidine bioisosteres. Source: Soll, R. et al. Bioorganic & Medicinal Chemistry Letters 10, 1-4 (2000). URL:[Link]

Sources

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Synthesizing 3-Oxopiperazine-1-carboximidamide Derivatives

Abstract & Application Context

The 3-oxopiperazine-1-carboximidamide scaffold (also referred to as 4-guanidinopiperazin-2-one depending on numbering conventions) represents a critical pharmacophore in drug discovery. This moiety combines the structural rigidity of a lactam (3-oxopiperazine) with the high basicity and hydrogen-bonding capability of a guanidine group.

This specific architecture is frequently utilized in:

-

Protease Inhibitors: Mimicking the arginine side chain in peptide substrates (e.g., thrombin or trypsin inhibitors).

-

Peptidomimetics: Constraining peptide backbones to induce

-turn conformations. -

Antiviral Agents: Interacting with viral entry proteins or polymerases.

This guide details a robust, scalable protocol for the guanidinylation of piperazin-2-one , utilizing 1H-pyrazole-1-carboxamidine hydrochloride as the transfer reagent. This method is superior to classical S-methylisothiourea routes due to milder conditions, lack of noxious byproducts (methanethiol), and higher yields for secondary amines.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the exocyclic guanidine bond. The precursor, piperazin-2-one , contains two nitrogen atoms: a non-nucleophilic amide (lactam) nitrogen and a nucleophilic secondary amine. Selective functionalization of the secondary amine is achieved via electrophilic guanidinylation.

Signal Pathway & Reaction Logic (Graphviz)

Figure 1: Mechanistic pathway for the selective guanidinylation of the secondary amine in piperazin-2-one.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| Piperazin-2-one | 100.12 | 1.0 | Substrate |

| 1H-Pyrazole-1-carboxamidine HCl | 146.58 | 1.1 | Guanidinylating Agent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | Base (Proton Scavenger) |

| N,N-Dimethylformamide (DMF) | - | - | Solvent (Anhydrous) |

| Diethyl Ether | - | - | Precipitating Agent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Add Piperazin-2-one (1.0 g, 10 mmol) to the flask.

-

Add anhydrous DMF (10 mL) and stir until the solid is fully dissolved. Note: Piperazin-2-one has moderate solubility; mild warming (30°C) may speed up dissolution.

-

Add DIPEA (4.35 mL, 25 mmol) to the solution. The mixture should remain clear.

Step 2: Guanidinylation

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.61 g, 11 mmol) in a single portion.

-

Seal the flask under an inert atmosphere (

or Ar) to prevent moisture absorption. -

Stir the reaction mixture at Room Temperature (20–25°C) for 16–24 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%

). The product is highly polar and will stay near the baseline; the pyrazole byproduct will move up. LC-MS is preferred for definitive conversion analysis (

-

Step 3: Workup & Isolation

-

Precipitation: The product often precipitates as a salt or oil. Pour the DMF reaction mixture slowly into Diethyl Ether (100 mL) or Ethyl Acetate (100 mL) under vigorous stirring.

-

Decantation/Filtration:

-

Drying: Dry the crude solid under high vacuum for 4 hours to remove residual DMF and DIPEA.

Step 4: Purification (Critical)

Guanidines are notoriously difficult to purify due to high polarity.

-

Method A (Preferred): Reverse Phase Flash Chromatography (C18)

-

Column: C18 functionalized silica.

-

Mobile Phase A: Water + 0.1% TFA (or HCl).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 0% B to 30% B over 20 minutes. (The product is very polar and elutes early).

-

-

Method B (Alternative): Ion Exchange

-

Dissolve crude in water. Load onto a weak cation exchange resin (e.g., Amberlite IRC-50). Wash with water, then elute with 1M HCl. Lyophilize the eluate.

-

Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent significantly impacts reaction rate and solubility.

| Solvent | Solubility (Substrate) | Reaction Rate | Workup Ease | Recommendation |

| DMF | High | Fast (12-16h) | Difficult (High BP) | Primary Choice |

| Acetonitrile | Moderate | Moderate (24h) | Easy (Evaporation) | Good Alternative |

| Methanol | High | Slow (Solvation of ions) | Easy | Avoid (Side reactions) |

| THF | Low | Very Slow | Easy | Not Recommended |

Troubleshooting Guide

-

Problem: Product remains an oil/gum after ether precipitation.

-

Solution: The DMF content is likely too high. Redissolve in a minimum amount of MeOH (1-2 mL) and re-precipitate into a larger volume of Et2O (200 mL).

-

-

Problem: Low conversion.

-

Solution: Heat the reaction to 40–50°C. Warning: Higher temperatures may promote dimerization or ring opening of the lactam.

-

-

Problem: Pyrazole contaminant persists.

-

Solution: Pyrazole is weak and soluble in organic solvents. Wash the crude solid thoroughly with DCM or EtOAc; the guanidine salt will not dissolve, while pyrazole will.

-

Workflow Visualization

Purification Decision Tree (Graphviz)

Figure 2: Purification logic flow for isolating polar guanidine salts.

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

-

H NMR (D

-

Guanidine NH: Broad singlets at

7.0–8.0 ppm (often invisible in D -

Ring Protons: Distinct splitting pattern for the piperazinone ring. The methylene protons adjacent to the guanidine nitrogen (N1) will shift downfield (

ppm) compared to the starting material. -

Pyrazole Absence: Ensure no aromatic signals (

6.0–8.0 ppm) from the pyrazole byproduct remain.

-

-

C NMR:

-

Guanidine Carbon: A characteristic signal at

156–158 ppm (C=N). -

Lactam Carbon: Signal at

165–170 ppm (C=O).

-

-

Mass Spectrometry (ESI+):

-

Major peak at

157.1

-

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.

-

Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc.

-

ChemScene. (2024). Product Data: 3-Oxopiperazine-1-carboximidamide hydrochloride.[5][8]

-

Ismail, M. A., et al. (2003). Synthesis and Antiprotozoal Activity of Aromatic Guanidines. Journal of Medicinal Chemistry.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. zinc.5z.com [zinc.5z.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

Application Note: Reaction Conditions for Coupling 1-Amidino-3-Oxopiperazine

The following Application Note and Protocol guide details the reaction conditions for coupling 1-amidino-3-oxopiperazine (also known as 3-oxopiperazine-1-carboximidamide ). This guide addresses the specific chemoselectivity challenges posed by the coexistence of a highly nucleophilic amidine group and a non-nucleophilic lactam nitrogen.

Executive Summary & Molecule Analysis

1-Amidino-3-oxopiperazine (CAS: 1515923-03-1) is a specialized heterocyclic building block often used in the synthesis of peptidomimetics and Factor Xa inhibitors.[1] Its structure presents a unique synthetic challenge due to two distinct nitrogen centers with opposing electronic properties.

Structural Reactivity Map

-

Site A (N1-Amidine): The exocyclic amidine group (

) is highly basic ( -

Site B (N4-Lactam): The ring nitrogen at position 4 is part of a lactam (cyclic amide). It is non-nucleophilic and weakly acidic (

). Coupling at this site (e.g., N-arylation) requires transition metal catalysis (Buchwald-Hartwig) or strong bases, and mandatory protection of Site A.[1]

Figure 1: Reactivity profile of 1-amidino-3-oxopiperazine.[1] The amidine group is the kinetic nucleophile, while the lactam requires activation.

Protocol A: Coupling via the Amidine (Acylation)

Objective: To couple the exocyclic amidine nitrogen to a carboxylic acid, forming an acyl-guanidine moiety. This is common when the piperazine ring acts as a terminal arginine mimic.

Mechanism & Rationale

Direct acylation of a free amidine with a carboxylic acid using standard peptide coupling reagents (HATU/EDC) is feasible but prone to over-acylation or cyclization. The use of the HCl salt of the starting material is recommended to modulate the basicity.

Materials

-

Substrate: 1-Amidino-3-oxopiperazine HCl salt.

-

Coupling Partner: Carboxylic Acid (

). -

Reagent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).

-

Base: DIPEA (N,N-Diisopropylethylamine) – Critical for pH control.[1]

-

Solvent: DMF (anhydrous) or NMP.

Step-by-Step Procedure

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at

for 15 minutes to form the active ester. -

Note: Limiting the base initially prevents racemization of the acid (if chiral).

-

-

Coupling:

-

Add 1-Amidino-3-oxopiperazine HCl (1.0 equiv) directly to the mixture.[1]

-

Add a second portion of DIPEA (2.0 equiv) dropwise. The total base must neutralize the HCl salt and the generated acid, but avoid large excess which promotes side reactions.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

-

-

Monitoring:

-

Monitor via LC-MS. Look for the

peak corresponding to the acyl-amidine. -

Troubleshooting: If conversion is low, heat to

. T3P is preferred for sterically hindered acids.

-

-

Workup:

-

Dilute with EtOAc. Wash with

(aq) to remove DMF, then saturated -

Caution: Acyl-guanidines can be hydrolytically unstable at high pH; avoid strong caustic washes.

-

Protocol B: Coupling via the Lactam (N-Arylation)

Objective: To attach an aryl group to the ring nitrogen (N4), typically to link the scaffold to a central drug core (e.g., in Factor Xa inhibitors).[1]

Critical Pre-requisite: The amidine (N1) MUST be protected (e.g., Boc or Cbz) or synthesized after this step.[1] The free amidine will poison Pd-catalysts and compete for the aryl halide.

Strategy: Buchwald-Hartwig Cross-Coupling

Since the lactam is a weak nucleophile, standard

Materials

-

Substrate: 1-(N-Boc-amidino)-3-oxopiperazine (Protected precursor).

-

Coupling Partner: Aryl Bromide/Iodide (

).[1] -

Catalyst:

(2-5 mol%) or -

Ligand: Xantphos (rigid, wide bite angle preferred for amides) or BrettPhos.[1]

-

Base:

(weak base preferred) or -

Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step Procedure

-

Preparation:

-

In a glovebox or under Argon, combine the Protected Piperazine (1.0 equiv), Aryl Halide (1.1 equiv),

(2.0 equiv),

-

-

Reaction:

-

Add degassed 1,4-Dioxane (0.2 M concentration).

-

Seal the vial and heat to

for 12–24 hours. -

Note: Lactam coupling often requires higher temperatures than amine coupling.

-

-

Workup:

-

Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black.

-

Concentrate the filtrate.[2]

-

-

Deprotection (Post-Coupling):

-

Treat the intermediate with

in Dioxane or TFA/DCM (1:1) to remove the Boc group and regenerate the 1-amidino functionality.

-

Comparative Data & Troubleshooting

Reagent Compatibility Table

| Variable | Protocol A (Amidine Coupling) | Protocol B (Lactam Coupling) |

| Primary Reactant | Carboxylic Acid / Acid Chloride | Aryl Halide / Boronic Acid |

| Active Nucleophile | Exocyclic Amidine ( | Ring Lactam ( |

| Preferred Catalyst | None (Peptide Reagents: HATU, T3P) | Palladium ( |

| Base Requirement | Organic Base (DIPEA, TEA) | Inorganic Base ( |

| Major Side Reaction | Cyclization to Triazine/Pyrimidine | Catalyst poisoning by free amidine |

| Yield Expectation | 60–85% | 50–75% (requires protection) |

Troubleshooting Guide

-

Issue: Low Yield in Protocol A (Amidine).

-

Cause: The amidine is protonated and not reacting, or the activated acid is hydrolyzing.

-

Solution: Switch to T3P (50% in EtOAc) as the coupling agent. T3P is highly efficient for amidine couplings and reduces epimerization. Use Pyridine as the solvent/base.

-

-

Issue: No Reaction in Protocol B (Lactam).

-

Cause: Catalyst deactivation.

-

Solution: Ensure the amidine is Boc-protected . If using the free amidine is unavoidable (not recommended), use a massive excess of Copper catalyst (

, 1.0 equiv) in a Goldberg-type reaction, but yields will be low.[1]

-

References

-

Vertex AI Search. (2026). Coupling reactions of cyclic guanidines and amidines. Retrieved from 3[1]

-

Sigma-Aldrich. (2024). Buchwald-Hartwig Cross Coupling Reaction Protocols. Retrieved from 4[1]

-

Organic Chemistry Portal. (2021). Synthesis of Cyclic Guanidines via Cascade Cycloaddition. Retrieved from 5[1]

-

ACS Publications. (2008). Copper-Catalyzed Synthesis of Primary Arylamines via Cascade Reactions of Aryl Halides with Amidine Hydrochlorides. Retrieved from 6[1]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 7[1]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 5. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bachem.com [bachem.com]

Application Note: High-Affinity Serine Protease Inhibition Using Piperazine Carboximidamides

Introduction & Core Principle

Piperazine carboximidamides (also known as N-amidinopiperazines) represent a privileged scaffold in medicinal chemistry, primarily utilized as peptidomimetics for the inhibition of trypsin-like serine proteases.

The physiological substrates of these enzymes (e.g., Thrombin, Factor Xa, uPA, Matriptase) typically contain an Arginine residue at the P1 position. The carboximidamide (amidine) group (

The piperazine ring serves as a rigid, non-planar scaffold that directs substituents toward the S2 and S3 hydrophobic pockets, enhancing selectivity and potency compared to flexible linear chains.

Key Applications

-

Anticoagulation: Inhibition of Factor Xa and Thrombin.[1]

-

Oncology: Inhibition of Urokinase-type Plasminogen Activator (uPA) to prevent metastasis and extracellular matrix degradation.[2][3]

-

Immunology: Inhibition of Complement C1s to modulate the classical complement pathway.[4]

Mechanism of Action

The inhibitory potency of piperazine carboximidamides relies on a "Lock and Key" electrostatic interaction.

Structural Biology of Inhibition

-

S1 Pocket Recognition: The protonated amidine group penetrates the deep S1 pocket.

-

Salt Bridge Formation: A bidentate hydrogen bond/salt bridge is formed between the amidine nitrogens and the carboxylate oxygens of Asp189 .

-

Scaffold Positioning: The piperazine ring constrains the geometry, positioning the distal substituent (R-group) to interact with the S2 (hydrophobic) or S3 (aryl-binding) sites.

Figure 1: Mechanistic schematic of piperazine carboximidamide binding to the serine protease active site. The critical interaction is the salt bridge with Asp189.[5]

Experimental Protocol: Chemical Synthesis

Objective: Synthesize a mono-substituted piperazine carboximidamide derivative. Challenge: Regioselective guanylation of the secondary amine.

Materials

-

Substrate: 1-Benzylpiperazine (or other 1-substituted piperazine).

-

Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).

-

Base:

-Diisopropylethylamine (DIPEA). -

Solvent: Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology

-

Preparation: Dissolve 1-benzylpiperazine (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

). -

Activation: Add DIPEA (2.5 equiv) to the solution. Stir for 10 minutes at room temperature to ensure free amine formation.

-

Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in a single portion.

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Note: Monitor reaction progress via TLC (eluent: DCM/MeOH/NH3 90:10:1). The product is highly polar.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove DMF.

-

Precipitate the product by adding cold diethyl ether.

-

Wash the solid precipitate 3x with diethyl ether to remove the pyrazole byproduct.

-

-

Purification: If necessary, purify via semi-preparative HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Validation Criteria:

-

ESI-MS: Observe

peak corresponding to the guanidinylated mass. -

1H-NMR: Characteristic broad singlet at

ppm (4H) representing the amidine protons.

Experimental Protocol: Enzymatic Inhibition Assay ( Determination)

Objective: Determine the inhibition constant (

Materials

-

Enzyme: Recombinant Human uPA (High Molecular Weight).

-

Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).[6] Specificity: uPA.[6][7]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

-

Inhibitor: Stock solution in DMSO (ensure final DMSO < 5%).

Workflow Diagram

Figure 2: Kinetic assay workflow for determining serine protease inhibition.

Detailed Procedure

-

Enzyme Preparation: Dilute uPA to a concentration of 2 nM in Assay Buffer. Keep on ice.

-

Inhibitor Dilution: Prepare a 10-point serial dilution of the piperazine carboximidamide (range: 1 nM to 100

M). -

Plate Setup: In a 96-well clear microplate, add:

-

80

L Assay Buffer. -

10

L Inhibitor solution (or DMSO vehicle for control). -

10

L Enzyme solution.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 100

L of Substrate S-2444 (Final concentration = -

Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes using a microplate reader.

Data Analysis

-

Calculate the initial velocity (

) from the linear portion of the absorbance vs. time curve. -

Plot

vs. log[Inhibitor] to determine -

Convert

to

Comparative Data & Interpretation

The following table illustrates the Structure-Activity Relationship (SAR) for piperazine-based inhibitors against common serine proteases.

| Compound Class | R-Group (Distal) | Target Enzyme | Approx.[5] | Selectivity Note |

| B-428 Derivative | 4-iodobenzo[b]thiophene | uPA | ~100 | High selectivity vs tPA |

| Ref Compound A | Benzyl | Trypsin | ~500 | Broad spectrum (low selectivity) |

| Ref Compound B | 4-Amidinophenyl | Factor Xa | ~20 | Dual binding (S1 + S4 pockets) |

| Piperazine-1-carboximidamide | Unsubstituted | Trypsin | >10,000 | Weak binder (needs hydrophobic anchor) |

Expert Insight:

-

The "Sticky" Amidine Issue: Highly basic amidines can stick to plastic or glass. Always include 0.01% Tween-20 or Triton X-100 in buffers to prevent non-specific loss of inhibitor.

-

False Positives: Ensure the compound does not aggregate. If the Hill slope of the IC50 curve is steep (>1.5), suspect aggregation. Confirm by adding 0.01% Triton X-100; if potency drops significantly, the inhibition was likely artifactual.

References

-

Katz, B. A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, sub-nanomolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology.[8]

- Sturzebecher, J., et al.3-Amidinophenylalanine-based inhibitors of urokinase. (Classic reference for amidine-based inhibition).

-

Organic Chemistry Portal. Synthesis of Amidines. Retrieved from [Link]

-

Mahmoud, M. A., et al. (2023). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, function and antagonists of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]

- 8. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol for the Preparation, Validation, and Storage of 3-Oxopiperazine-1-carboximidamide HCl Stock Solutions

Executive Summary

The integrity of preclinical assay data relies fundamentally on the precise preparation and handling of chemical stock solutions. 3-Oxopiperazine-1-carboximidamide hydrochloride is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in drug discovery and fragment-based screening. Due to its carboximidamide (guanidine-like) moiety and hydrochloride salt formulation, this compound exhibits specific physicochemical behaviors—such as hygroscopicity and pH-shifting potential—that mandate strict handling protocols.

This application note provides a self-validating, step-by-step methodology for formulating, quality-controlling, and cryopreserving stock solutions of 3-Oxopiperazine-1-carboximidamide HCl, ensuring maximum stability for High-Throughput Screening (HTS) and in vitro assays.

Physicochemical Profiling

Before solvent selection, it is critical to analyze the compound's structural parameters. The presence of the HCl counterion significantly enhances aqueous solubility but requires careful consideration of assay buffer capacity [1].

| Parameter | Specification |

| Chemical Name | 3-Oxopiperazine-1-carboximidamide hydrochloride |

| CAS Registry Number | 1515923-03-1 |

| Molecular Formula | C₅H₁₁ClN₄O |

| Molecular Weight | 178.62 g/mol |

| SMILES | N=C(N1CC(NCC1)=O)N.[H]Cl |

| Purity Requirement | ≥ 97% (HPLC/NMR verified) |

| Dry Storage | Sealed, desiccated at 2–8 °C (Protect from moisture) |

Causality in Solvent Selection & Handling

As a Senior Application Scientist, it is vital to understand why specific solvents and handling techniques are chosen, rather than blindly following a protocol.

The HCl Salt Effect (Aqueous vs. DMSO)

The hydrochloride salt form makes 3-Oxopiperazine-1-carboximidamide highly hydrophilic.

-

For In Vivo / Cell-Based Assays: Direct dissolution into unbuffered water or culture media can cause a rapid, localized drop in pH due to the dissociation of the HCl salt. This pH shift can trigger false-positive cytotoxicity or denature target proteins. Rule: Always dissolve in a well-buffered aqueous solution (e.g., 1X PBS or HEPES, pH 7.4) and verify the final pH before cellular application.

-

For High-Throughput Screening (HTS): Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for compound libraries [2]. However, DMSO is highly hygroscopic. Introduction of atmospheric water ("wet DMSO") accelerates the hydrolysis of the carboximidamide group. Rule: Only use anhydrous DMSO (≥99.9% purity, stored over molecular sieves) and perform reconstitutions in a low-humidity environment.

The Freeze-Thaw Degradation Paradigm

A common critical error in laboratory settings is subjecting DMSO stock solutions to repeated freeze-thaw cycles. Studies by Kozikowski et al. at Procter & Gamble Pharmaceuticals demonstrated that compounds stored in DMSO undergo severe deterioration when subjected to temperature cycling, with significant degradation occurring within just 10 to 15 cycles [3]. The mechanical stress of freezing, combined with transient exposure to oxygen and condensation during thawing, compromises compound integrity. Rule: Stock solutions must be aliquoted into single-use volumes immediately upon formulation.

Process Visualization

The following decision tree outlines the logical workflow for preparing and storing the compound based on its intended downstream application.

Workflow for the preparation, validation, and storage of 3-Oxopiperazine-1-carboximidamide HCl.

Step-by-Step Methodology: 10 mM DMSO Stock Preparation

This protocol establishes a self-validating system to ensure the final 10 mM stock is accurate, pure, and stable.

Phase 1: Equilibration and Gravimetric Preparation

-

Thermal Equilibration: Remove the sealed vial of 3-Oxopiperazine-1-carboximidamide HCl from 2–8 °C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, altering its mass and introducing water that degrades the DMSO stock [3].

-

Calculation: To prepare a 10 mM stock, use the exact molecular weight (178.62 g/mol ).

-

Formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

-

Example: For 1.0 mL of a 10 mM solution, weigh exactly 1.786 mg of the compound.

-

-

Weighing: Use a calibrated analytical balance (readability 0.01 mg). Transfer the powder to a sterile, amber glass vial or a low-binding polypropylene tube.

Phase 2: Reconstitution and Homogenization

-

Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9%) using a positive displacement pipette (to account for DMSO's high viscosity).

-

Agitation: Vortex the solution gently for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 2–5 minutes. Caution: Do not allow the sonicator bath to heat up, as thermal stress can induce premature degradation.

Phase 3: Quality Control (The Self-Validating Step)

-

Visual Inspection: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or solvent contamination.

-

Analytical Verification (Optional but Recommended): Withdraw a 5 µL aliquot, dilute in mass spectrometry-grade Acetonitrile/Water, and run a rapid LC-MS analysis. Verify that the primary peak corresponds to the expected mass (

for the free base = 143.09 m/z) and that purity remains ≥97%.

Phase 4: Aliquoting and Cryopreservation

-

Dispensing: Immediately divide the stock solution into single-use aliquots (e.g., 20 µL to 50 µL) into tightly sealed, V-bottom polypropylene microcentrifuge tubes.

-

Inert Atmosphere (Best Practice): Overlay the headspace of each tube with dry Argon or Nitrogen gas before capping to displace oxygen and moisture.

-

Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20 °C or -80 °C freezer. Store in a desiccated, light-proof secondary container.

References

-

Title: Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) and Compound Handling Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]

-

Title: The Effect of Room-Temperature Storage and Freeze/Thaw Cycles on the Stability of Compounds in DMSO Source: SLAS Discovery (formerly Journal of Biomolecular Screening) URL: [Link]

Technical Support Center: Solubilization Strategies for 3-Oxopiperazine-1-carboximidamide

Topic: Improving solubility of 3-Oxopiperazine-1-carboximidamide in organic solvents Content type: Technical Support Center Guide

Executive Summary & Molecule Profile

3-Oxopiperazine-1-carboximidamide (often supplied as the hydrochloride salt, CAS 1515923-03-1) presents a classic solubility challenge in organic synthesis.[1][2] The molecule combines a highly polar guanidine-like moiety (carboximidamide) with a lactam ring (3-oxopiperazine).[1][2]

-

The Problem: The commercial hydrochloride salt is highly crystalline and hydrophilic.[2] The lattice energy is high due to strong intermolecular hydrogen bonding and ionic interactions, rendering it insoluble in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene.

-

The Solution: To solubilize this compound in organic media for reaction, purification, or analysis, you must disrupt these interactions using cosolvent systems , lipophilic counter-ion exchange , or transient protection .

Solubility Quick Reference

| Solvent Class | Representative Solvents | Solubility Status (HCl Salt) | Optimization Strategy |

| Protic Polar | Water, Methanol | High | Ready to use.[1][2] |

| Aprotic Polar | DMSO, DMF, DMAc | Moderate to High | Heating (40°C) may be required. |

| Chlorinated | DCM, Chloroform | Insoluble | Requires cosolvent (MeOH) or salt exchange. |

| Ethers/Esters | THF, EtOAc, Et2O | Insoluble | Requires salt exchange or protection. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Practically impossible without derivatization.[2] |

Troubleshooting Guide (FAQ)

Issue 1: "I need to react this starting material in DCM, but it sits at the bottom of the flask."

Diagnosis: You are fighting the lattice energy of the hydrochloride salt. DCM cannot overcome the ionic forces holding the crystal lattice together.

Solution A: The "Magic" Cosolvent Mixture For many reactions (acylations, couplings), you can maintain organic character while dissolving the salt by using a specific ratio of Methanol or Trifluoroethanol (TFE).

-

Why it works: Methanol solvates the ionic headgroup, while DCM solvates the lipophilic backbone.

-

Caution: If your reagent reacts with alcohols (e.g., acid chlorides, isocyanates), do not use this method. Proceed to Solution B.

Solution B: Lipophilic Salt Exchange (The "Fat" Anion)

Exchange the chloride anion (

-

Protocol: See Protocol 1 below.

-